molecular formula C13H11N3O2S B8573096 5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid

5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid

Cat. No.: B8573096
M. Wt: 273.31 g/mol
InChI Key: BPJQDUAVKUCCQM-UHFFFAOYSA-N
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Description

5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry This compound features a unique structure that includes a thiophene ring, a pyrrolo[2,3-b]pyridine moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, which is then functionalized to introduce the thiophene and carboxylic acid groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid

InChI

InChI=1S/C13H11N3O2S/c1-7-6-10(11(19-7)13(17)18)16-9-3-5-15-12-8(9)2-4-14-12/h2-6H,1H3,(H,17,18)(H2,14,15,16)

InChI Key

BPJQDUAVKUCCQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)NC2=C3C=CNC3=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared in an analogous manner as 3-(1H-Pyrrolo[2,3-b]pyridin-4-ylamino)-thiophene-2-carboxylic acid using methyl 3-amino-5-methylthiophene-2-carboxylate instead of methyl 3-aminothiophene-2-carboxylate. LCMS (ESI) 274 (M+H) 1H NMR (400 MHz, DMSO-d6) δ ppm 11.60 (1H, br. s.) 9.66 (1H, s) 8.06 (1H, d, J=4.49 Hz) 7.30-7.38 (1H, m) 6.95 (1H, d, J=5.47 Hz) 6.42 (1H, d, J=1.76 Hz) 2.50 (3H, s)

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